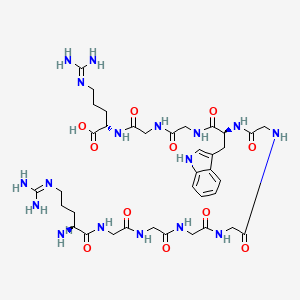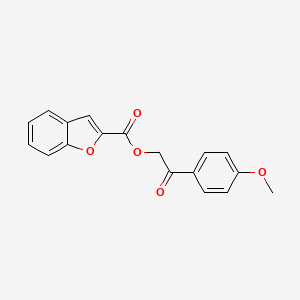
2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxyphenyl group and an oxoethyl ester group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl₂). This reaction leads to the formation of the benzofuran ring, followed by reductive desulfurization to yield the desired product .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: The methoxy group and other substituents on the benzofuran ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse benzofuran derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Benzofuran derivatives have shown promise as inhibitors of various enzymes and receptors, making them valuable tools for studying biological pathways.
Medicine: The compound and its derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: Benzofuran derivatives are used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester depends on its specific biological target. In general, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses. For example, some benzofuran derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzofurancarboxylic acid, 2-(4-hydroxyphenyl)-2-oxoethyl ester
- 2-Benzofurancarboxylic acid, 2-(4-chlorophenyl)-2-oxoethyl ester
- 2-Benzofurancarboxylic acid, 2-(4-nitrophenyl)-2-oxoethyl ester
Uniqueness
2-Benzofurancarboxylic acid, 2-(4-methoxyphenyl)-2-oxoethyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic efficacy. Additionally, the presence of the oxoethyl ester group can provide opportunities for further chemical modifications, allowing researchers to fine-tune the compound’s properties for specific applications.
Properties
CAS No. |
827611-39-2 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H14O5/c1-21-14-8-6-12(7-9-14)15(19)11-22-18(20)17-10-13-4-2-3-5-16(13)23-17/h2-10H,11H2,1H3 |
InChI Key |
HBLIJOLULXDAMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


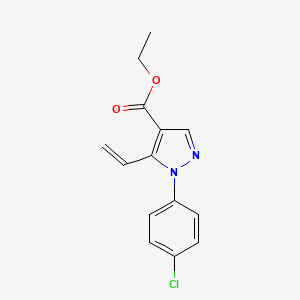
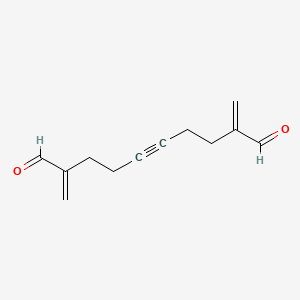
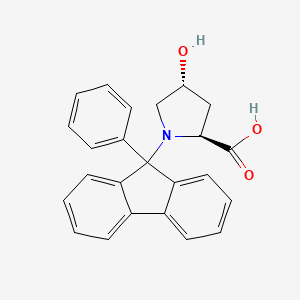
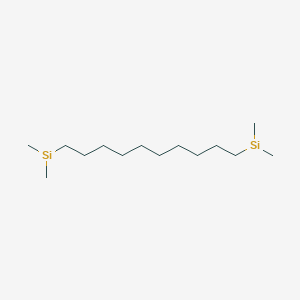
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
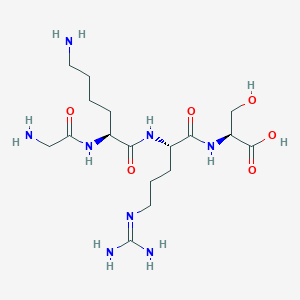
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
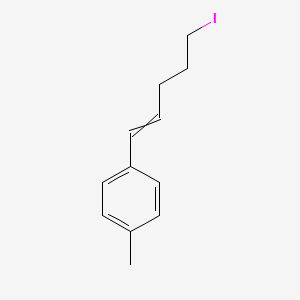
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
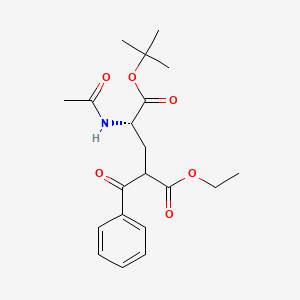
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
